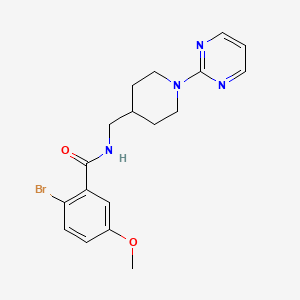

![molecular formula C22H16N4O3S B2821945 N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021092-75-0](/img/structure/B2821945.png)

N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

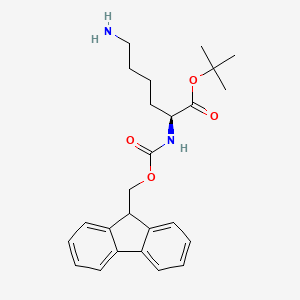

This compound is a derivative of benzodioxole . It has been synthesized and evaluated for its cytotoxic activity against various cancer cell lines, including cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The carboxamide containing compounds showed anticancer activity .

Synthesis Analysis

The compound was synthesized in good yield by a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Molecular Structure Analysis

The structure of the compound was analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .Physical And Chemical Properties Analysis

The compound is off-white in color and has a savory, meat-like aroma . It is soluble in non-polar organic solvents but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties : One study synthesized derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and found some of these molecules to be more potent than reference drugs against pathogenic strains, indicating strong antimicrobial activity (Bikobo et al., 2017).

Bioactive Molecule Synthesis : Another study focused on the synthesis of 2-Benzylthiazole-4-carboxamide and related compounds, highlighting the methodology for creating bioactive molecules (Golankiewicz & Januszczyk, 1995).

Antibacterial Activity : Research on analogs of pyrazole-5-one derivatives derived from a 2-aminobenzothiazole nucleus demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Spectroscopic Characterization : A study explored the keto/enol equilibrium of 1,3,4-tiadiazole-derived compounds with biological activity, revealing solvent- and temperature-dependent behavior (Matwijczuk et al., 2017).

Anticancer Agents : Several studies have synthesized thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, showing potential as anticancer agents (Gomha et al., 2017).

Fluorescent Properties : The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their fluorescent properties were examined in a study, indicating their potential in applications requiring large Stokes shift and solid-state fluorescence (Zhang et al., 2017).

GyrB Inhibitors for Tuberculosis Treatment : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors, showing potential for tuberculosis treatment (Jeankumar et al., 2013).

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of 1,3,4-thiadiazole , which is known to exhibit a broad spectrum of biological activities, including anticancer , antimicrobial , antibacterial , antitubercular , anti-inflammatory , antifungal , antihypertensive , antidepressant , antileishmanial , and antimycobacterial properties. Therefore, it’s plausible that the compound interacts with multiple targets.

Mode of Action

Based on its structural similarity to other 1,3,4-thiadiazole derivatives , it is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially inhibit or enhance the activity of the targets, leading to downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities exhibited by other 1,3,4-thiadiazole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

N-[4-(5-anilino-1,3,4-thiadiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3S/c27-20(15-8-11-18-19(12-15)29-13-28-18)23-17-9-6-14(7-10-17)21-25-26-22(30-21)24-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRTZQKJAWNLGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(S4)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

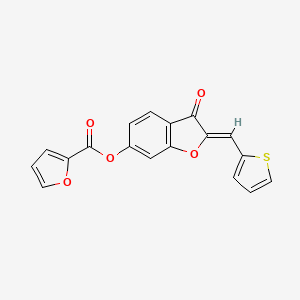

![(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821862.png)

![2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2821877.png)

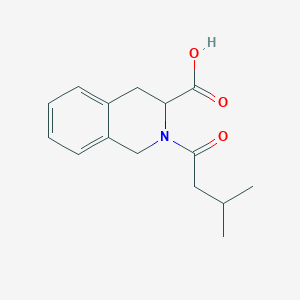

![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2821878.png)

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2821879.png)

![3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2821884.png)

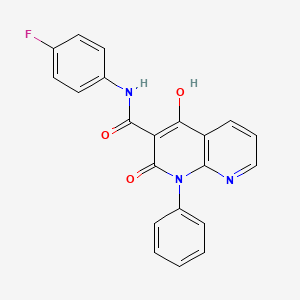

![N-(3-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2821885.png)